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Compound of Interest

Compound Name:
4-Hydroxy-6-

(trifluoromethyl)pyrimidine

Cat. No.: B074157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-6-(trifluoromethyl)pyrimidine (CAS No: 1546-78-7), a key heterocyclic building

block in medicinal chemistry and materials science. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering

valuable data for its identification, characterization, and application in research and

development.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-Hydroxy-6-
(trifluoromethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (ppm) Solvent Assignment

13.177 DMSO-d₆ OH

8.406 DMSO-d₆ Pyrimidine-H

6.867 DMSO-d₆ Pyrimidine-H

Table 1: ¹H NMR chemical

shifts for 4-Hydroxy-6-

(trifluoromethyl)pyrimidine.[1]

¹³C NMR Data

Chemical Shift (ppm) Solvent

Data not available in search results DMSO-d₆

Table 2: ¹³C NMR data for 4-Hydroxy-6-

(trifluoromethyl)pyrimidine. The solvent used for

analysis was DMSO-d₆.[2][3][4]

¹⁹F NMR Data

Chemical Shift (ppm) Reference Standard

Data not available in search results CFCl₃

Table 3: ¹⁹F NMR data for 4-Hydroxy-6-

(trifluoromethyl)pyrimidine.

Infrared (IR) Spectroscopy
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Peak (cm⁻¹) Technique Assignment

Data not available in search

results
Mull / ATR-IR -

Table 4: IR spectroscopy data

for 4-Hydroxy-6-

(trifluoromethyl)pyrimidine.

Available information indicates

that spectra have been

acquired using Mull and ATR-

IR techniques.[5]

Mass Spectrometry (MS)
m/z Method Assignment

164.09 (Molecular Weight) GC-MS [M]⁺

Table 5: Mass spectrometry

data for 4-Hydroxy-6-

(trifluoromethyl)pyrimidine.[5]

[6]

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic techniques cited.

Protocols for the specific acquisition of the presented data were not available in the searched

literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-Hydroxy-6-(trifluoromethyl)pyrimidine is dissolved in a

deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H, ¹³C, or ¹⁹F).
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Data Acquisition: A series of radiofrequency pulses are applied to the sample in a strong

magnetic field. The resulting free induction decay (FID) signal is detected.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to an

internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and

trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Mull: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is

then spread between two infrared-transparent plates (e.g., KBr).

Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared

light is passed through the sample.

Spectrum Generation: The instrument measures the amount of light absorbed by the sample

at each wavelength, generating a spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for volatile compounds.

Ionization: The sample molecules are ionized, for example, by electron impact (EI), which

creates a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.
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Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b074157?utm_src=pdf-body
https://www.benchchem.com/product/b074157?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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